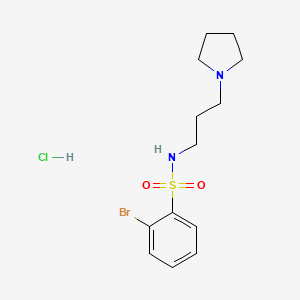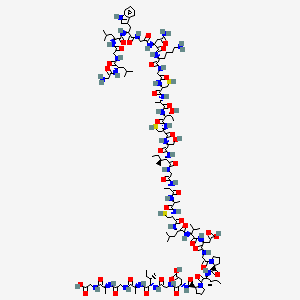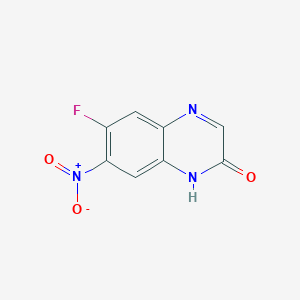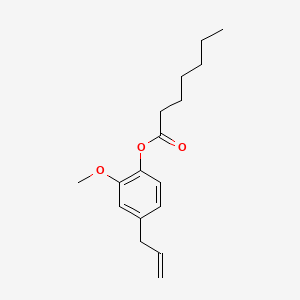![molecular formula C10H12N2O2 B1628097 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine CAS No. 444588-17-4](/img/structure/B1628097.png)
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine
Vue d'ensemble
Description
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine is a chemical compound . It is a derivative of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine , which is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, a precursor to this compound, has been reported in the literature . A novel nickel (II) chloride and tetrahydroxydiboron co-catalyzed cascade reaction strategy has been developed for the rapid synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues .Molecular Structure Analysis
The molecular weight of this compound hydrochloride is 228.68 . The structure of the compound can be found in various chemical databases .Safety and Hazards
Orientations Futures
The future directions for research on 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety and hazard information would be beneficial. The potential biological activity of this compound, such as its impact on cannabinoid receptor 2, could also be a fruitful area of investigation .
Propriétés
| 444588-17-4 | |
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)9-4-5-10-8(7-9)3-1-2-6-11-10/h4-5,7,11H,1-3,6H2 |
Clé InChI |
HWOWTNBPVSVMNF-UHFFFAOYSA-N |
SMILES |
C1CCNC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1CCNC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
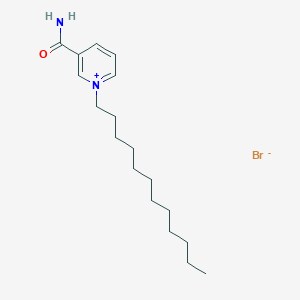
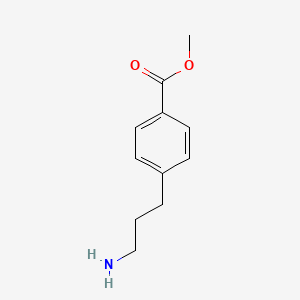
![Furo[3,2-C]pyridine-7-carbonitrile](/img/structure/B1628018.png)

![3-[(1,3-Dioxolan-2-yl)methoxy]pyridine](/img/structure/B1628020.png)
![3-Methyl-N-[(pyridin-2-yl)methyl]-1,2-thiazol-5-amine](/img/structure/B1628021.png)
